molecular formula C14H14Cl2F3N5O B2813046 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone CAS No. 320421-66-7

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone

Cat. No.: B2813046
CAS No.: 320421-66-7
M. Wt: 396.2
InChI Key: KFQLOFOCUWIDNW-UHFFFAOYSA-N
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Description

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrotic cell death [https://pubchem.ncbi.nlm.nih.gov/compound/16720752]. This compound, often referenced in research by its structural description, acts by occupying the unique hydrophobic pocket in the RIPK1 kinase domain, effectively blocking its activity and the subsequent formation of the necrosome complex [https://www.nature.com/articles/s41467-018-05870-6]. Its primary research value lies in its utility as a precise chemical tool to dissect the role of RIPK1-mediated necroptosis in various pathological contexts. Researchers employ this inhibitor to investigate the contribution of this cell death pathway to the pathogenesis of diseases including ischemic injury [https://www.nature.com/articles/s41586-018-0573-4], inflammatory disorders [https://www.cell.com/cell/fulltext/S0092-8674(21)01269-3], and neurodegenerative conditions [https://www.nature.com/articles/s41593-022-01170-x]. By selectively inhibiting RIPK1, it enables the distinction between necroptotic and apoptotic cell death mechanisms in vitro and in vivo, facilitating the validation of RIPK1 as a therapeutic target for a wide spectrum of human diseases.

Properties

IUPAC Name

4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQLOFOCUWIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl and ethyl substituents.

  • Reduction: Reduction may target the nitro or chloro groups under specific conditions.

  • Substitution: Nucleophilic and electrophilic substitution reactions are feasible, altering functional groups while preserving the pyridazinone core.

Common Reagents and Conditions:

  • Oxidation: Peroxides and oxoammonium salts are common reagents.

  • Reduction: Hydrogenation conditions or metal hydrides like sodium borohydride.

  • Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products:

  • Oxidation Products: Alcohols or ketones.

  • Reduction Products: Amines or reduced chlorinated derivatives.

  • Substitution Products: Diversely functionalized pyridazinones.

Chemistry:

  • Building Blocks: Used in synthesizing more complex molecules.

  • Ligand Design: For creating novel catalytic systems.

Biology and Medicine:

  • Pharmacological Studies: Evaluated for its therapeutic potential as a drug candidate.

  • Enzyme Inhibition: Potential inhibitor of specific enzymes, contributing to its medicinal value.

Industry:

  • Agricultural Chemicals: Potential use in the development of pesticides or herbicides.

  • Materials Science: Investigated for incorporation into novel materials with unique properties.

Mechanism of Action

This compound interacts with molecular targets via specific binding interactions, altering biochemical pathways:

  • Enzyme Binding: Inhibits or activates enzymes, altering their activity.

  • Receptor Interaction: Binds to receptors, modifying signal transduction pathways.

  • Cellular Pathways: Influences pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Challenges
Target Compound 4-Cl, 2-Et, 5-(aminoethylamino-CF3-pyridine) ~463.7* High lipophilicity due to CF3; synthetic challenges in β-trifluoroethyl group stability .
4-Chloro-5-dimethylamino-2-phenyl-2H-pyridazin-3-one () 4-Cl, 5-(NMe2), 2-Ph 277.7 Reduced steric hindrance; phenyl group may enhance π-π stacking interactions.
4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-3(2H)-pyridazinone () 4-Cl, 4-MeO-Ph, 5-(methylpyrrolylamino) 375.8 Methoxy group improves solubility; pyrrole moiety introduces hydrogen-bonding potential.
4-Chloro-2-(4-methoxyphenyl)-5-{[2-(2-pyridinyl)ethyl]amino}-3(2H)-pyridazinone () 4-Cl, 4-MeO-Ph, 5-(pyridinylethylamino) 356.8 Pyridinyl ethylamino side chain may enhance receptor binding affinity.
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone () 4-Cl, 5-MeNH, 2-(3-CF3-Ph) 331.7 CF3 at phenyl enhances stability; methylamino group offers moderate basicity.
5-Chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone () 5-Cl, 4-(HOCH2CH2) 174.6 Hydroxyethyl group increases hydrophilicity; limited metabolic resistance.

*Calculated based on molecular formula.

Physicochemical and Pharmacological Profiles

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyethyl () or methoxy-substituted analogs ().
  • Bioactivity: Compounds with pyridinyl ethylamino linkers (e.g., ) show enhanced kinase inhibition due to extended side-chain interactions, whereas dimethylamino groups () may limit target engagement .

Biological Activity

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula of the compound is C15H17ClF3N5C_{15}H_{17}ClF_3N_5 with a molecular weight of 373.78 g/mol. The compound features a pyridazinone core, which is significant for its biological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of pyridine and pyridazinone have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability and antibacterial activity.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. Studies suggest that modifications in the pyridine ring can lead to significant cytotoxic effects against cancer cell lines. For example, thiazole and pyridine derivatives have demonstrated high antiproliferative activity in vitro . The mechanism often involves the inhibition of key proteins involved in cell cycle regulation.

The proposed mechanism of action for similar compounds involves the inhibition of bacterial post-translational modification enzymes, such as phosphopantetheinyl transferases (PPTases). These enzymes are crucial for bacterial viability and virulence, making them attractive targets for antibiotic development . Additionally, the interaction with cellular pathways related to apoptosis and cell cycle arrest has been noted in anticancer studies .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of pyridine derivatives against Bacillus subtilis. The results indicated that compounds with a trifluoromethyl group showed enhanced activity at sublethal doses, suggesting that structural modifications can significantly impact biological outcomes .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyridazinone derivatives on human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliInhibition of growth at submicromolar concentrations
AnticancerHT29, A-431 cell linesIC50 < 10 µM; induction of apoptosis
Enzyme InhibitionPPTaseSignificant inhibition leading to reduced virulence

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has indicated that compounds containing pyridazine moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit the proliferation of various cancer cell lines, including human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The compound's ability to induce apoptosis in these cells suggests it may serve as a lead structure for developing new anticancer agents .

2. Inhibition of Enzymatic Activity

The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer cell metabolism. For example, it has been shown to inhibit phosphopantetheinyl transferases (PPTases), which are critical for bacterial cell viability and could potentially be leveraged in antibiotic development . Additionally, the compound's interactions with G protein-coupled receptors (GPCRs) have been explored, highlighting its potential as an anti-inflammatory agent .

Synthesis Approaches

The synthesis of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of chloro and trifluoromethyl groups can be accomplished via electrophilic aromatic substitution methods.
  • Amine Coupling : The final steps often involve coupling reactions to attach various amine groups, enhancing the compound's biological activity.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of pyridazine derivatives against multiple cancer cell lines, finding significant cytotoxicity compared to standard treatments like 5-fluorouracil .
  • In Vivo Models : Research involving murine models has demonstrated that compounds with similar structures can reduce tumor growth and improve survival rates when administered alongside traditional chemotherapy agents .

Q & A

Q. What methodologies enable the study of the compound’s photodegradation under environmental conditions?

  • Methodological Answer :
  • Photolysis Chamber : Expose the compound to UV-A/B light (290–400 nm) in aqueous buffers. Quantify degradation via LC-UV and identify photoproducts using high-resolution MS/MS.
  • Quantum Yield Calculation : Use actinometry (e.g., potassium ferrioxalate) to determine wavelength-dependent degradation efficiency .

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